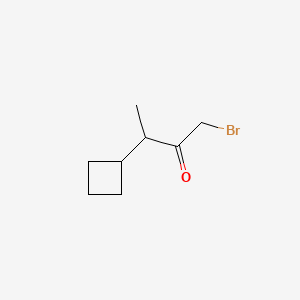
1-bromo-3-cyclobutylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-cyclobutylbutan-2-one is an organic compound that is widely used in chemical synthesis and as a reagent for various laboratory experiments. It is a colorless liquid with a boiling point of about 80°C and a melting point of -50°C. It has a molecular formula of C6H11BrO and a molecular weight of 172.07 g/mol. It is insoluble in water and slightly soluble in ethanol. 1-Bromo-3-cyclobutylbutan-2-one is a versatile reagent that is used in a variety of synthetic and analytical applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 1-bromo-3-cyclobutylbutan-2-one can be achieved through a multi-step process involving the conversion of starting materials to intermediates and ultimately to the target compound. The key steps in the synthesis pathway include the preparation of the cyclobutyl ketone intermediate, followed by bromination and subsequent cyclization to form the final product.
Starting Materials
Cyclobutane, 2-butanone, Bromine, Sodium hydroxide, Sulfuric acid, Acetone, Sodium bicarbonate
Reaction
Step 1: Cyclobutane is reacted with 2-butanone in the presence of sulfuric acid to form the cyclobutyl ketone intermediate., Step 2: The cyclobutyl ketone intermediate is then brominated using bromine in the presence of sulfuric acid to form 1-bromo-3-cyclobutylbutan-2-one., Step 3: The crude product is purified by recrystallization from acetone and washed with sodium bicarbonate solution to remove any remaining acid or bromine.
Applications De Recherche Scientifique
1-Bromo-3-cyclobutylbutan-2-one is widely used in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as amines, alcohols, and ethers. It is also used as a catalyst in the synthesis of polymers. In addition, it is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a solvent in the extraction of natural products from plant and animal sources.
Mécanisme D'action
1-Bromo-3-cyclobutylbutan-2-one is an electrophilic reagent that is used in the synthesis of various organic compounds. The mechanism of action is based on the formation of a bromonium ion, which is a reactive intermediate that is formed when the reagent reacts with an electron-rich substrate. The bromonium ion then reacts with the substrate to form the desired product.
Effets Biochimiques Et Physiologiques
1-Bromo-3-cyclobutylbutan-2-one is an organic compound that has not been extensively studied for its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes and can cause mild respiratory irritation. In addition, it is known to be a mild skin sensitizer and may cause skin sensitization in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
1-Bromo-3-cyclobutylbutan-2-one is a versatile reagent that is widely used in the synthesis of various organic compounds. It is relatively stable and has a low boiling point, making it easy to handle and store. In addition, it is relatively non-toxic and does not require special handling or disposal procedures. However, it is a strong irritant to the skin and eyes and can cause mild respiratory irritation. In addition, it is a mild skin sensitizer and may cause skin sensitization in some individuals.
Orientations Futures
1-Bromo-3-cyclobutylbutan-2-one is a versatile reagent that is widely used in the synthesis of various organic compounds. Future research should focus on the development of new methods for the synthesis of compounds using 1-bromo-3-cyclobutylbutan-2-one as a reagent. In addition, further research should be conducted to determine the biochemical and physiological effects of 1-bromo-3-cyclobutylbutan-2-one on humans and other organisms. Finally, research should focus on the development of new methods for the safe and efficient handling and disposal of 1-bromo-3-cyclobutylbutan-2-one.
Propriétés
IUPAC Name |
1-bromo-3-cyclobutylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c1-6(8(10)5-9)7-3-2-4-7/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJIBNUUMAIUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-cyclobutylbutan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

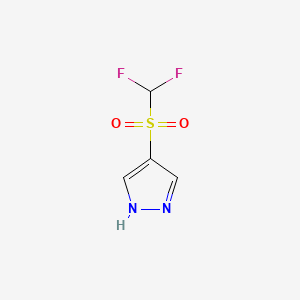
![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)

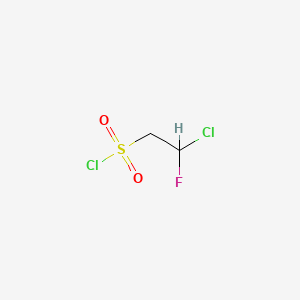
![(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans](/img/structure/B6610447.png)
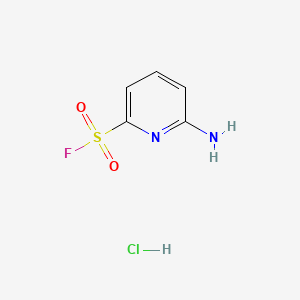
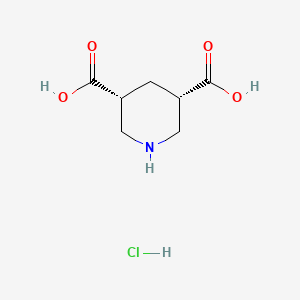
![methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6610463.png)
![tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate](/img/structure/B6610468.png)
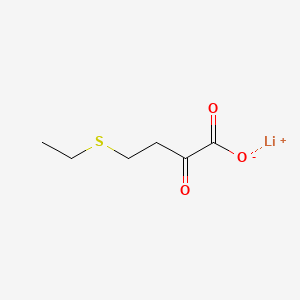
![2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6610480.png)
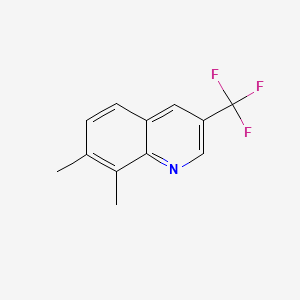
![diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610489.png)
